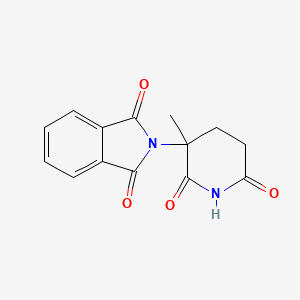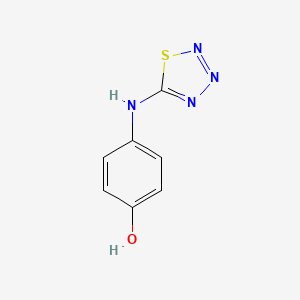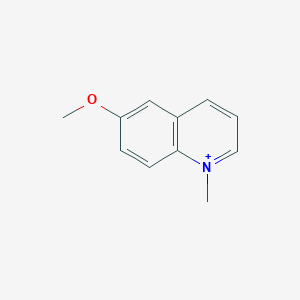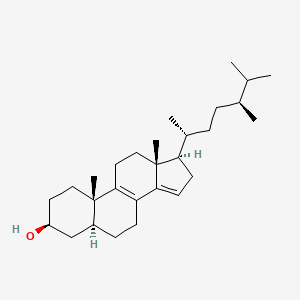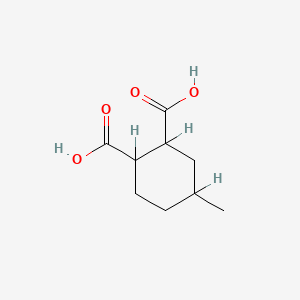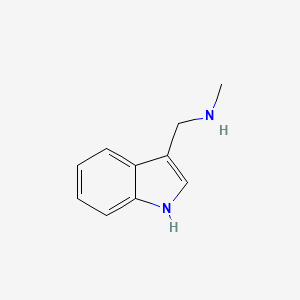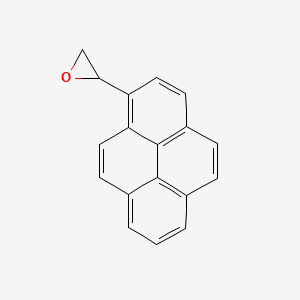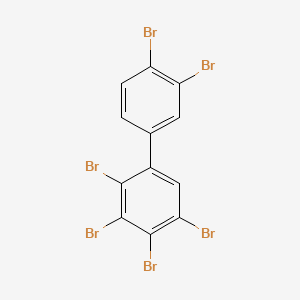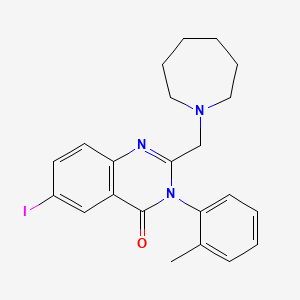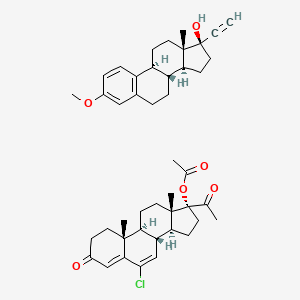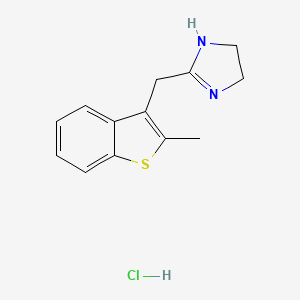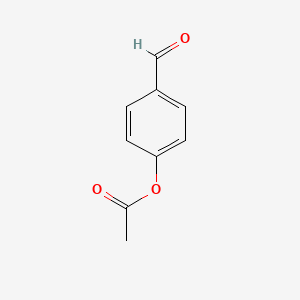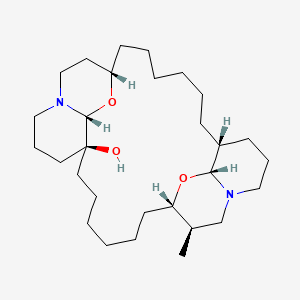
Xestospongin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xestospongin B is a natural product found in Xestospongia with data available.
Applications De Recherche Scientifique
IP3-Mediated Calcium Signaling Inhibition
Xestospongin B, derived from the marine sponge Xestospongia exigua, acts as a competitive inhibitor of inositol 1,4,5-trisphosphate (IP3)-induced calcium release. This inhibition is significant in various cellular models, including rat myotubes, isolated myonuclei, and neuroblastoma cells. Xestospongin B displaces IP3 in a concentration-dependent manner, thereby suppressing calcium signals induced by agents like bradykinin and also selectively blocks slow intracellular calcium signals induced by membrane depolarization in rat skeletal myotubes. Additionally, it does not affect calcium-ATPase activity, making it a specific inhibitor of IP3 receptors in these cell types (Jaimovich et al., 2005).
Impact on IP3 Receptors and Calcium Signaling
Xestospongin compounds, including Xestospongin B, are potent blockers of IP3-mediated calcium release from endoplasmic reticulum vesicles. These compounds, through their action, provide a new class of membrane permeable IP3 receptor blockers. Their high selectivity over ryanodine receptors makes them valuable tools for investigating the structure and function of IP3 receptors and calcium signaling in neuronal and non-neuronal cells (Gafni et al., 1997).
Effect on Cellular Differentiation
The use of Xestospongin C, a closely related compound to Xestospongin B, has been found to induce monocytic differentiation of HL60 cells through activation of the ERK pathway. This finding suggests that Xestospongins may have potential as differentiation-inducing agents in the treatment of acute myeloid leukemia (Moon et al., 2013).
Applications in Neurobiology
In neurobiology, Xestospongin B's ability to inhibit IP3-mediated calcium release has been leveraged to study the role of calcium signaling in various processes. For example, it has been used to explore the regulation of autophagy through its interaction with Beclin 1, revealing a new role of IP3R as a regulator of the Beclin 1 complex in autophagy (Vicencio et al., 2009).
Other Biomedical Applications
Xestospongin compounds also show potential in other biomedical applications, such as their inhibitory effects on rat brain nitric oxide synthase activity, suggesting a role in modulating neuronal NOS (Venkateswara Rao et al., 1998).
Propriétés
Nom du produit |
Xestospongin B |
|---|---|
Formule moléculaire |
C29H52N2O3 |
Poids moléculaire |
476.7 g/mol |
Nom IUPAC |
(1S,8S,10R,15R,22S,29R,32R)-32-methyl-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol |
InChI |
InChI=1S/C29H52N2O3/c1-23-22-31-19-10-13-24-12-6-2-3-7-14-25-16-21-30-20-11-18-29(32,28(30)33-25)17-9-5-4-8-15-26(23)34-27(24)31/h23-28,32H,2-22H2,1H3/t23-,24-,25+,26+,27-,28-,29+/m1/s1 |
Clé InChI |
VJEURJNEIZLTJG-JEZHGSKMSA-N |
SMILES |
CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O |
Synonymes |
xestospongin B xestospongine B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



